4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE
Description
This compound is a structurally complex organic molecule featuring a conjugated enone system, a trifluoromethyl-substituted aniline moiety, and ester linkages to substituted phenyl groups. Structural analogs in patent applications (e.g., EP 4 374 877 A2) highlight its likely role in targeting enzymes or receptors where trifluoromethyl and methoxy/ethoxy substituents enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O5/c1-3-36-24-15-17(8-13-23(24)37-26(34)18-9-11-20(35-2)12-10-18)14-19(16-31)25(33)32-22-7-5-4-6-21(22)27(28,29)30/h4-15H,3H2,1-2H3,(H,32,33)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRPVFKMGOMGF-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s trifluoromethyl group is known to enhance its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the evidence lacks direct data on the target compound, comparisons can be inferred from structurally related molecules in patent EP 4 374 877 A2 and synthetic methodologies. Key points of comparison include:
Substituent Effects on Bioactivity
Trifluoromethyl Groups: The trifluoromethyl (CF₃) group in the aniline moiety is critical for hydrophobic interactions in enzyme binding pockets. Analogous compounds with CF₃ substitutions (e.g., 1-[[[...]trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl] derivatives) demonstrate enhanced potency against kinases compared to non-fluorinated analogs . Example: Methyl 1-[[[...]trifluoromethyl)pyrimidin-4-yl]anilino]cyclobutane-1-carboxylate () shows an LCMS m/z of 414 [M+H]+ and HPLC retention time of 0.65 minutes, suggesting moderate polarity and stability.
Methoxy/Ethoxy Phenyl Groups :
- The 4-methoxybenzoate and 2-ethoxyphenyl groups likely improve solubility and bioavailability. Similar compounds with methoxy substituents exhibit reduced plasma protein binding, as seen in analogs from EP 4 374 877 A2 .
Data Table: Hypothetical Comparison Based on Patent Analogues
Biological Activity
4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H19F3N2O5S |
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | [2-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
| InChI Key | OEKUYGZCNBHQOP-NBVRZTHBSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of Propenyl Intermediate : Reaction of an aldehyde with a cyanoacetate derivative.
- Introduction of Trifluoromethyl Group : Nucleophilic substitution using trifluoromethylating agents.
- Coupling with Aniline Derivative : Formation of the desired product through coupling reactions.
- Esterification : Final step involving the esterification of the phenolic group with benzenesulfonyl chloride.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Enzyme Inhibition
Studies show that derivatives containing trifluoromethyl groups can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds structurally similar to this compound have demonstrated IC50 values indicating moderate inhibition against these enzymes, which are relevant in Alzheimer's disease treatment .
Antimicrobial Properties
Investigations into related compounds suggest potential antimicrobial activities. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against bacterial strains.
Cytotoxicity
In vitro studies have shown that certain derivatives can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The structure-activity relationship indicates that modifications in the phenyl rings significantly influence cytotoxicity levels .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The trifluoromethyl group may facilitate stronger interactions with enzyme active sites through hydrogen bonding or halogen bonding, enhancing inhibitory effects on target enzymes .
- Cellular Uptake : Increased lipophilicity from fluorinated groups may enhance cellular uptake, allowing for greater bioavailability and efficacy in biological systems.
Case Studies
Recent studies have focused on the biological evaluation of similar compounds:
- Inhibition Studies : A series of derivatives were tested for their inhibitory effects on AChE and BChE, revealing IC50 values ranging from 5.4 μM to 24.3 μM depending on structural variations .
- Cytotoxicity Assessment : Compounds with varying substituents showed differential cytotoxicity; those with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells, suggesting potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
